Dodecyl b-D-glucopyranoside

Catalog No.
S592721
CAS No.
59122-55-3
M.F
C18H36O6
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl b-D-glucopyranoside

CAS Number

59122-55-3

Product Name

Dodecyl b-D-glucopyranoside

IUPAC Name

(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H36O6

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1

InChI Key

PYIDGJJWBIBVIA-UYTYNIKBSA-N

SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

dodecyl glucopyranoside, dodecyl glucoside, dodecyl-beta-D-glucopyranoside

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Drug Delivery

Lauryl glucoside's ability to act as a surfactant and its mild nature make it a potential carrier for drug delivery. Studies have explored its use in:

  • Nasal drug delivery: Research suggests lauryl glucoside can enhance the absorption of insulin through the nasal cavity in rats []. However, further investigation is needed to confirm its efficacy and safety in humans.
  • Transdermal drug delivery: Lauryl glucoside might improve the penetration of drugs through the skin, potentially aiding in the development of topical drug formulations [].

Antibacterial and Antifungal Properties

Studies suggest lauryl glucoside might exhibit antibacterial and antifungal properties. Research has shown its potential effectiveness against:

  • Gram-positive bacteria: Lauryl glucoside has been shown to be effective against certain gram-positive bacteria, including Staphylococcus aureus [].
  • Fungi: Studies indicate lauryl glucoside may possess antifungal activity against Candida albicans [].

Dodecyl β-D-glucopyranoside is a nonionic surfactant with the molecular formula C₁₈H₃₆O₆ and a molar mass of 348.5 g/mol. It is also known by several names, including n-Dodecyl-β-D-glucopyranoside and Dodecyl glucoside. This compound is characterized by its hydrophilic head, derived from glucose, and a hydrophobic tail consisting of a dodecyl group, making it effective in various applications as a surfactant and emulsifier. Dodecyl β-D-glucopyranoside is typically found in a solid form, appearing as a white powder with a characteristic odor .

In cleaning applications, lauryl glucoside acts by lowering the surface tension of water. This allows water to spread more easily and penetrate dirt and oils, facilitating their removal []. It also helps in emulsifying oils and greases, suspending them in water for easier rinsing.

Lauryl glucoside is generally considered safe for topical use. However, concentrated solutions may cause mild skin or eye irritation []. It is also readily biodegradable and exhibits low environmental toxicity.

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to release dodecanol and glucose.
  • Micellization: In aqueous solutions, it forms micelles, which can encapsulate hydrophobic substances, enhancing their solubility.
  • Catalytic Reactions: Recent studies have shown that micelles formed by dodecyl β-D-glucopyranoside can catalyze reactions, such as the reaction of ascorbic acid with dyes in acidic solutions .

Dodecyl β-D-glucopyranoside exhibits various biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against certain bacteria and fungi.
  • Cell Membrane Interaction: The compound can interact with cell membranes, which may affect membrane integrity and permeability.
  • Use in Drug Delivery: Due to its surfactant properties, it is being explored for use in drug delivery systems, particularly for hydrophobic drugs .

Dodecyl β-D-glucopyranoside can be synthesized through several methods:

  • Glycosylation Reaction: This method typically involves the reaction of dodecanol with glucose in the presence of an acid catalyst.
  • Enzymatic Synthesis: Using glycosyltransferases to catalyze the transfer of glucose from a donor molecule to dodecanol provides a more selective and environmentally friendly approach.
  • Chemical Synthesis: Chemical methods often involve protecting groups to prevent unwanted reactions during the synthesis process .

Dodecyl β-D-glucopyranoside has a wide range of applications:

  • Cosmetics and Personal Care Products: It is commonly used as an emulsifier and thickening agent in shampoos, lotions, and other personal care products.
  • Pharmaceuticals: Its surfactant properties make it useful in drug formulations, particularly for enhancing the solubility of poorly soluble drugs.
  • Biotechnology: It is utilized in cell lysis buffers for protein extraction and purification processes .

Studies on the interactions of dodecyl β-D-glucopyranoside focus on its ability to form micelles and its effects on biological membranes. Research indicates that it can alter membrane fluidity and permeability, which may enhance or inhibit the uptake of drugs or other compounds into cells. Additionally, its interaction with proteins can lead to denaturation or stabilization depending on the concentration used .

Dodecyl β-D-glucopyranoside shares similarities with several other surfactants. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Octyl β-D-glucopyranosideC₁₄H₂₈O₅Shorter alkyl chain; more soluble in water
Lauryl β-D-glucosideC₁₂H₂₄O₅Similar structure but shorter carbon chain
Triton X-100 (Octylphenol ethoxylate)C₁₄H₂₂O₃Nonionic surfactant widely used in laboratories

Uniqueness of Dodecyl β-D-glucopyranoside:

  • The longer dodecyl chain provides better emulsifying properties compared to shorter-chain analogs.
  • Its nonionic nature makes it less likely to cause irritation compared to ionic surfactants.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

348.25118886 g/mol

Monoisotopic Mass

348.25118886 g/mol

Heavy Atom Count

24

UNII

76LN7P7UCU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59122-55-3

Wikipedia

Lauryl_glucoside

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Dates

Modify: 2023-08-15

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